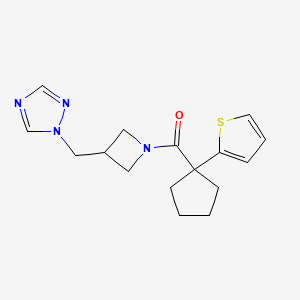
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a triazole ring, an azetidine moiety, and a cyclopentyl group substituted with a thiophene. The presence of the triazole group is particularly significant as it is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 298.39 g/mol |
| CAS Number | 2320684-32-8 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Preliminary studies indicate that the compound may exhibit antimicrobial properties , likely due to the triazole moiety's ability to inhibit fungal cytochrome P450 enzymes. This inhibition is crucial for the treatment of fungal infections, positioning the compound as a potential candidate for antifungal drug development.
Anticancer Potential
Research has shown that compounds with similar structural features can possess anticancer activity. For instance, studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's mechanism may involve the modulation of signaling pathways such as AKT and mTOR, which are critical in cancer biology .
In a related study, derivatives of triazole have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also under investigation. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. This activity could provide therapeutic avenues for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives, providing insights into their pharmacological potential:
- Antifungal Activity : A study demonstrated that triazole derivatives effectively inhibited fungal growth in vitro. The mechanism was attributed to the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes .
- Anticancer Activity : In vitro testing on various cancer cell lines revealed that triazole-containing compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies .
- Anti-inflammatory Mechanisms : Research indicates that certain triazole derivatives can reduce inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory conditions .
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-15(16(5-1-2-6-16)14-4-3-7-22-14)19-8-13(9-19)10-20-12-17-11-18-20/h3-4,7,11-13H,1-2,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUWRZHAQPULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














